molecular formula C16H20Cl2N6O B2890612 N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride CAS No. 1583199-65-8

N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride

Cat. No.: B2890612
CAS No.: 1583199-65-8
M. Wt: 383.28
InChI Key: XEJSOULWNUIEBD-UHFFFAOYSA-N
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Description

N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide; dihydrochloride is a nitrogen-rich heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with methyl groups at positions 5 and 5. The carboxamide moiety is functionalized with a 2-amino-2-phenylethyl chain, and the dihydrochloride salt enhances its aqueous solubility and bioavailability. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, which is renowned for diverse pharmacological activities, including anticancer, herbicidal, and receptor-targeting properties .

Properties

IUPAC Name

N-(2-amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O.2ClH/c1-10-8-11(2)22-16(19-10)20-14(21-22)15(23)18-9-13(17)12-6-4-3-5-7-12;;/h3-8,13H,9,17H2,1-2H3,(H,18,23);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJSOULWNUIEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NCC(C3=CC=CC=C3)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The triazolopyrimidine scaffold allows for strong binding affinity and selectivity towards these targets, making it a potent therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The triazolo[1,5-a]pyrimidine scaffold is highly versatile, with substituents dictating pharmacological behavior. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Features Biological Activity Reference
Target Compound 5,7-dimethyl; N-(2-amino-2-phenylethyl) carboxamide; dihydrochloride Enhanced solubility via salt formation; aromatic side chain for receptor interaction Antiproliferative (anticancer) activity inferred from structural analogs
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate 5,7-dimethyl; ethyl ester Ester group reduces polarity; likely a synthetic intermediate Not reported; used in further derivatization
α-(5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamides 5,7-dimethyl; thioacetamide side chain Sulfur-containing analogs with improved herbicidal efficacy Herbicidal activity against Brassica campestris and Echinochloa crusgalli
2-(2-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Chlorophenyl, methoxyphenyl, pyridinyl substituents Multi-aryl substitution for target specificity Potential kinase or receptor modulation (structural inference)
N-Cyclohexyl-2-(diallylamino)-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Cyclohexyl, diallylamino, pentyl groups Lipophilic side chains for blood-brain barrier penetration CB2 cannabinoid receptor activity

Pharmacological Activity Trends

  • Anticancer Potential: The target compound’s antiproliferative activity is inferred from analogs like 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives, which showed inhibitory effects on cancer cell lines in preliminary studies .
  • Herbicidal Activity : 5,7-Dimethyl-triazolo[1,5-a]pyrimidine thioacetamides exhibited 80–90% inhibition of weed growth at 100 ppm, highlighting the role of sulfur in agrochemical efficacy .
  • Receptor Targeting: Carboxamide derivatives with aryl/alkyl chains (e.g., compound 38 in ) demonstrated nanomolar affinity for CB2 receptors, suggesting structural flexibility for CNS applications .

Physicochemical Properties

  • Solubility : The dihydrochloride salt of the target compound improves water solubility compared to neutral analogs like ethyl esters () or lipophilic CB2-targeting derivatives ().
  • Synthetic Routes : The target compound may be synthesized via multi-component Biginelli-like reactions () or functionalized post-cyclization ().

Key Research Findings

Bioactivity Correlation with Substituents

  • Methyl Groups : 5,7-Dimethyl substitution enhances metabolic stability and hydrophobic interactions in herbicidal () and anticancer analogs .
  • Aromatic Side Chains: The 2-amino-2-phenylethyl group in the target compound may facilitate DNA intercalation or kinase inhibition, as seen in quinazoline-based anticancer agents ().

Biological Activity

N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

The compound can be synthesized through various methods involving triazole and pyrimidine scaffolds. The general synthetic route involves the formation of the triazolo-pyrimidine core followed by functionalization to introduce the amino and carboxamide groups. The molecular formula is C13H16Cl2N4O and it has a molecular weight of 303.20 g/mol.

PropertyValue
Molecular FormulaC13H16Cl2N4O
Molecular Weight303.20 g/mol
CAS Number[Insert CAS Number]

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazolo[1,5-a]pyrimidine scaffold. For example, derivatives have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231).

Case Study: Inhibition of MDA-MB-231 Cell Line

A study evaluated the cytotoxicity of synthesized derivatives against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of approximately 27.6 μM, indicating significant anticancer activity.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study reported that derivatives showed inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammatory pathways.

Table 2: COX-2 Inhibition Data

CompoundIC50 (μM)
N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide[Insert IC50 Value]
Celecoxib0.04 ± 0.01

The mechanism by which this compound exerts its biological effects appears to involve direct competition at ATP-binding sites in various kinases such as CDK-2. This interaction is crucial for its anticancer activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazolo-pyrimidine core can significantly influence biological activity. For instance:

  • Substituents at specific positions can enhance potency against target enzymes.
  • Electron-withdrawing groups tend to increase cytotoxicity in certain derivatives.

Q & A

Basic: What synthetic strategies are optimal for constructing the triazolopyrimidine core in this compound?

The triazolopyrimidine core is typically synthesized via cyclization of precursor amines and carbonyl derivatives. Key steps include:

  • Cyclocondensation : Reacting 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid with 2-amino-2-phenylethylamine in the presence of coupling agents like EDCI/HOBt under anhydrous conditions .
  • Salt Formation : Conversion to the dihydrochloride salt involves treatment with HCl gas in ethanol, followed by recrystallization from methanol/ether mixtures to enhance purity .
  • Optimization : Adjusting reaction time (12–24 hours) and temperature (60–80°C) improves yields (60–75%). Use triethylamine as a base to neutralize HCl byproducts .

Basic: How can spectroscopic and crystallographic methods confirm the structure of the dihydrochloride salt?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) and confirm carboxamide bond formation .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., [M+H]+^+ at m/z 369) and fragments corresponding to the triazolopyrimidine core .
  • X-ray Crystallography : Single-crystal analysis resolves the dihydrochloride salt’s lattice parameters (e.g., space group P21_1/c, hydrogen-bonding networks between Cl^- and NH2_2 groups) .

Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups like Cl or CF3_3) and the aminoethyl side chain to assess impact on target binding .
  • Biological Assays : Test enzyme inhibition (e.g., kinases) using fluorescence polarization assays and cellular viability studies (IC50_{50} determination in cancer cell lines) .
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Advanced: What computational approaches predict this compound’s binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds with kinase catalytic lysine, hydrophobic contacts with methyl groups) .
  • DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to explain reactivity and stability .
  • MD Simulations : Simulate ligand-receptor complexes (100 ns trajectories) to evaluate binding stability under physiological conditions .

Advanced: How can contradictions between in vitro and cellular activity data be resolved?

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., purified kinase assays) with cell-based viability readouts to identify off-target effects .
  • Solubility Adjustments : Test the dihydrochloride salt in buffered solutions (pH 4–7.4) to assess bioavailability differences .
  • Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation .

Advanced: What experimental designs ensure stability of the dihydrochloride salt in long-term studies?

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC (retention time shifts) .
  • Thermogravimetric Analysis (TGA) : Measure weight loss under heating (25–300°C) to identify hydrate formation .
  • Humidity Control : Use desiccants or anhydrous DMSO stocks to prevent hygroscopic degradation .

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